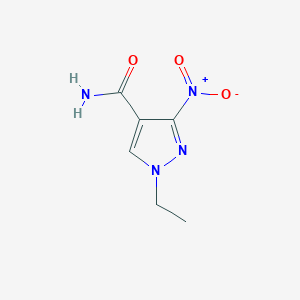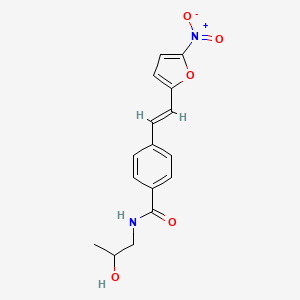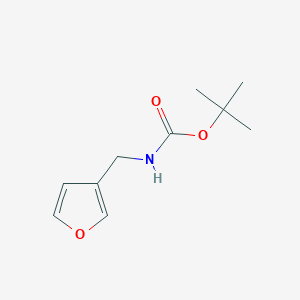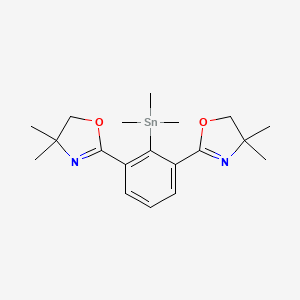![molecular formula C12H7ClFN3 B12887822 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)- CAS No. 916172-48-0](/img/structure/B12887822.png)
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with chlorine and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 2-aminopyridine.
Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the pyrrolo[2,3-b]pyridine core.
Substitution: Chlorination and fluorination are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts to facilitate the cyclization process.
Solvents: Selection of appropriate solvents to ensure the solubility of intermediates and final products.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
化学反応の分析
Types of Reactions
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination and Selectfluor for fluorination.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various halogenated derivatives depending on the substituents introduced.
科学的研究の応用
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
作用機序
The mechanism of action of 5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine involves:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on proteins.
類似化合物との比較
Similar Compounds
5-chloro-2-fluoropyridine: Shares the pyridine core but lacks the fused pyrrole ring.
2-chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-chloro-6-fluoropyridin-2-yl)methanamine: Similar substituents but different core structure.
Uniqueness
5-chloro-4-(6-fluoropyridin-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science.
特性
CAS番号 |
916172-48-0 |
|---|---|
分子式 |
C12H7ClFN3 |
分子量 |
247.65 g/mol |
IUPAC名 |
5-chloro-4-(6-fluoropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7ClFN3/c13-8-6-16-12-7(4-5-15-12)11(8)9-2-1-3-10(14)17-9/h1-6H,(H,15,16) |
InChIキー |
AGPASDQZWUABQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)F)C2=C3C=CNC3=NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)


![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)




![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)


![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
